molecular formula C10H13BO2 B1445819 (2-(But-3-en-1-yl)phenyl)boronic acid CAS No. 1334402-81-1

(2-(But-3-en-1-yl)phenyl)boronic acid

Cat. No. B1445819
M. Wt: 176.02 g/mol
InChI Key: DVVHNJPNOJSHDI-UHFFFAOYSA-N
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Description

“(2-(But-3-en-1-yl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1334402-83-3 . It has a molecular weight of 192.02 . It is usually in the form of a powder .


Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . They are also susceptible to hydrolysis, especially in water .


Physical And Chemical Properties Analysis

“(2-(But-3-en-1-yl)phenyl)boronic acid” has a melting point of 79-81 degrees Celsius . It is a powder in physical form .

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Future Directions

Boronic acids and their derivatives are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . They are also being explored for their potential in various organic synthesis reactions .

properties

IUPAC Name

(2-but-3-enylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8,12-13H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVHNJPNOJSHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(But-3-en-1-yl)phenyl)boronic acid

Synthesis routes and methods

Procedure details

Ref Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., Reider, P. J. J. Org. Chem., 2002, 67, 5394-5397. A solution of 1-bromo-2-(but-3-en-1-yl)benzene (9.46 g, 44.8 mmol) in dry THF (44.8 ml) was cooled (−78° C.) and treated with 2.5 M n-BuLi in hexanes (19.7 ml, 49.3 mmol). The mixture was stirred for 20 min, and then treated with triisopropyl borate (51.5 ml, 224 mmol). After 90 min, the reaction mixture was warmed to room temperature over 1 h. Then, the reaction was quenched with 2.0 N aq. HCl (240 mL), diluted with Et2O (120 mL), and the layers were stirred vigorously for several minutes. The resulting white precipitate was removed by filtration and then the filtrate layers were separated. The organic layer was dried (Na2SO4), filtered, and concentrated, affording a pale yellow oil which partially solidified upon standing. These solids were triturated with hexanes and then dried under vacuum. The decantate was concentrated to an oil, dissolved in fresh hexanes (˜15 mL) and stored (−40° C.) for 16 h. A second crop of solid was collected, washing with a small volume of hexanes, and dried under vacuum Both crops were combined to afford the desired product (5.46 g, 31.0 mmol, 69.2% yield) as a white crystalline solid. 1H NMR (500 MHz, CDCl3) δ 8.24 (dd, J=7.8, 1.3 Hz, 1H), 7.52 (td, J=7.5, 1.4 Hz, 1H), 7.30-7.36 (m, 2H), 5.96 (ddt, J=17.0, 10.3, 6.5 Hz, 1H), 5.04-5.10 (m, 1H), 5.02 (dd, J=10.2, 1.6 Hz, 1H), 3.29-3.40 (m, 2H), 2.50 (td, J=7.9, 6.6 Hz, 2H). LCMS (M−H)=175.11.
Quantity
9.46 g
Type
reactant
Reaction Step One
Name
Quantity
44.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
19.7 mL
Type
reactant
Reaction Step Two
Quantity
51.5 mL
Type
reactant
Reaction Step Three
Yield
69.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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